2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline
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Overview
Description
2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is known to interact with its targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
1,2,3-triazole derivatives have been used in the synthesis of compounds exhibiting a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in compounds is known to make them resistant to metabolic degradation , which could potentially enhance their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , the effects could potentially include alterations in cell growth, replication, or signaling pathways.
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is an isostere of the amide bond, which is important for binding with biological targets . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Cellular Effects
Compounds containing a 1,2,3-triazole ring have been shown to exhibit various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Molecular Mechanism
It has been suggested that compounds with a 1,2,3-triazole ring can exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step reactions. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to reduce reaction times and increase yields .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, making it a potential candidate for the treatment of diseases such as cancer and infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
- (1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- (1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- (1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)ethanone
Uniqueness
The uniqueness of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of functional groups, which allows for unique interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-9-16-12-3-1-2-4-13(12)18-14)20-7-5-11(10-20)21-8-6-17-19-21/h1-4,6,8-9,11H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHWVXUUOZOYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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